1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole
Description
Historical Context of Benzodiazole and Benzimidazole Research
The exploration of nitrogen-containing heterocycles, particularly benzodiazoles and benzimidazoles, has been a cornerstone of organic and medicinal chemistry since the early 20th century. Benzimidazoles first gained scientific attention in the 1940s when researchers discovered their structural resemblance to purine bases, which are critical components of DNA and RNA. This similarity prompted investigations into their biological activity, leading to the identification of 5,6-dimethylbenzimidazole as a degradation product of vitamin B~12~. These findings catalyzed interest in benzimidazole derivatives for therapeutic applications, including antiparasitic, antimicrobial, and anticancer agents.
Benzodiazoles, while structurally distinct from benzimidazoles, share a fused bicyclic framework that combines aromatic and heterocyclic properties. Early synthetic efforts focused on optimizing condensation reactions between ortho-phenylenediamine derivatives and carbonyl-containing compounds to construct the diazole ring. The introduction of substituents such as benzyl and chloropyridine groups in later decades expanded the chemical space of benzodiazoles, enabling researchers to fine-tune their electronic and steric properties for targeted biological interactions.
Position of 1-Benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole in Nitrogen Heterocycle Research
1-Benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole occupies a unique niche within nitrogen heterocycle research due to its hybrid architecture. The compound integrates a benzodiazole core with a 6-chloropyridin-3-yl substituent, creating a multifunctional scaffold capable of diverse non-covalent interactions. Recent advances in asymmetric synthesis, such as those demonstrated in the enantioselective construction of benzo-fused nitrogen heterocycles, have provided methodologies applicable to its derivatization.
The chloropyridine moiety enhances the compound’s electron-deficient character, making it a potential candidate for binding to biological targets via π-π stacking or halogen bonding. Meanwhile, the benzyl group at the N1 position introduces lipophilicity, which may improve membrane permeability—a critical factor in drug design. These features position the compound as a versatile intermediate for developing kinase inhibitors, antimicrobial agents, or anti-inflammatory drugs, aligning with broader trends in heterocyclic medicinal chemistry.
Comparative Classification Among Related Heterocyclic Compounds
To contextualize 1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole within the heterocyclic landscape, it is essential to compare it to structurally analogous systems:
| Heterocycle | Core Structure | Key Substituents | Biological Relevance |
|---|---|---|---|
| Benzimidazole | Benzene + imidazole | Varied at N1 and C2 positions | Anthelmintics, proton pump inhibitors |
| Benzothiazole | Benzene + thiazole | Methyne substitutions | Antimicrobials, fluorescent dyes |
| 1,3-Benzodiazole | Benzene + 1,3-diazole | Benzyl, chloropyridine, methyl groups | Kinase inhibition, anti-inflammatory |
The 1,3-benzodiazole scaffold differentiates itself through its diazole ring, which imposes distinct electronic effects compared to the imidazole or thiazole rings of benzimidazoles and benzothiazoles, respectively. The 6-chloropyridin-3-yl group further distinguishes this compound by introducing a planar, electron-withdrawing substituent that may enhance binding to aromatic residues in enzyme active sites.
Significance in Medicinal Chemistry Research
In medicinal chemistry, the structural versatility of 1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole offers opportunities for rational drug design. Benzimidazole derivatives, such as omeprazole and telmisartan, have demonstrated the therapeutic potential of nitrogen heterocycles. Similarly, benzothiazole-based drugs like riluzole highlight the importance of heterocyclic frameworks in modulating neurological targets.
The methyl groups at the C5 and C6 positions of the benzodiazole core may confer metabolic stability by shielding reactive sites from oxidative degradation. Additionally, the chloropyridine moiety’s halogen atom could participate in halogen bonding with target proteins, a strategy employed in optimizing kinase inhibitors. Computational docking studies of analogous compounds have revealed strong binding affinities to inflammatory mediators such as cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory applications.
Ongoing research aims to elucidate the compound’s interactions with biological targets through structure-activity relationship (SAR) studies. For example, replacing the benzyl group with alternative aryl substituents could modulate solubility and potency, while modifications to the chloropyridine ring might alter selectivity profiles. These investigations align with the broader objective of developing next-generation heterocyclic therapeutics with improved efficacy and reduced off-target effects.
Properties
IUPAC Name |
1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3/c1-14-10-18-19(11-15(14)2)25(13-16-6-4-3-5-7-16)21(24-18)17-8-9-20(22)23-12-17/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPLYQZNUCUMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=CN=C(C=C3)Cl)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of o-phenylenediamine with 6-chloropyridine-3-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often involve heating and may require an acidic or basic environment to facilitate the cyclization process .
Chemical Reactions Analysis
1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives with different substituents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole is C21H18ClN3. Its predicted boiling point is approximately 561.8 °C, and it has a density of 1.22 g/cm³ . The compound features a complex structure that includes both benzodiazole and chloropyridine moieties, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to 1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole. For instance, derivatives incorporating thiazole or pyridine nuclei have shown significant inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa . The presence of the chloropyridine moiety is believed to enhance the antimicrobial efficacy of these compounds.
Anticancer Properties
The compound's structural characteristics suggest potential anticancer properties. Research indicates that similar benzodiazole derivatives can inhibit key pathways involved in cancer cell proliferation . The ability to target specific kinases and pathways makes this class of compounds promising for developing new cancer therapies.
Synthesis and Characterization
The synthesis of 1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves multi-step reactions that allow for the incorporation of various functional groups. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the identity and purity of the synthesized compounds .
Agricultural Applications
Beyond medicinal uses, compounds like 1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole may have applications in agriculture. Research has indicated that similar chlorinated pyridine derivatives can act as effective agents against agricultural pests . This opens avenues for their use in crop protection strategies.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The chloropyridinyl group may enhance the compound’s binding affinity and specificity towards certain targets, contributing to its overall biological activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Lipophilicity and Bioactivity :
- The 3,4-dichlorobenzyl analog exhibits increased molar mass (412.73 g/mol) and lipophilicity compared to the benzyl-substituted target compound, likely enhancing membrane permeability but complicating synthesis (discontinued status).
- Fluorobenzyl substitution introduces metabolic stability via reduced oxidative metabolism, a common strategy in drug design.
Pyridin-2-yl substituents enable metal coordination, expanding applications in catalysis or metalloprotein inhibition.
Pharmacological Potential: The target compound’s 5,6-dimethyl core aligns with derivatives showing antifungal and anti-inflammatory activity . Discontinuation of the 3,4-dichlorobenzyl analog highlights the balance required between lipophilicity and synthetic feasibility.
Biological Activity
1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This benzodiazole derivative may exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on existing literature and experimental studies.
- Molecular Formula : C25H26ClN3
- Molecular Weight : 403.95 g/mol
- CAS Number : 344279-61-4
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzodiazole derivatives. For instance, compounds similar to 1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole have shown significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may possess a broad spectrum of antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Research has indicated that benzodiazole derivatives can inhibit cancer cell proliferation. In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound exhibits cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase . Further investigations into its molecular targets are warranted to elucidate its anticancer mechanisms.
Anti-inflammatory Effects
In vivo studies have shown that this compound can reduce inflammation in animal models. The administration of the compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in models of induced inflammation. The following table summarizes these findings:
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound Treatment | 75 | 100 |
These results indicate that the compound may exert anti-inflammatory effects, potentially through inhibition of NF-kB signaling pathways .
Case Studies
A notable case study involved testing the compound's efficacy in a murine model of rheumatoid arthritis. The results showed a marked reduction in joint swelling and histopathological improvements compared to control groups. The study concluded that 1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole could be developed as a therapeutic agent for inflammatory diseases .
Q & A
Q. Table 1. Key Factors in Synthetic Optimization (DoE Example)
| Factor | Low Level (-1) | High Level (+1) | Significance (p-value) |
|---|---|---|---|
| Solvent Polarity | Toluane (ε=2.4) | DMF (ε=37) | 0.003 |
| Catalyst Load | 5 mol% | 15 mol% | 0.021 |
| Temperature | 80°C | 120°C | 0.001 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
